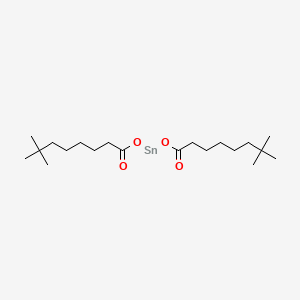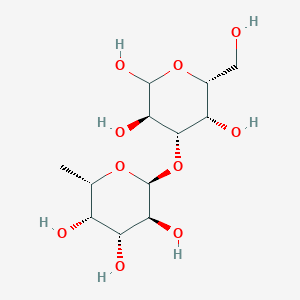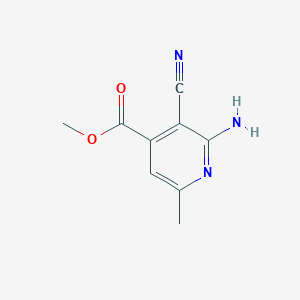
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid: is a synthetic compound characterized by the presence of fluorine atoms at the 7th position and multiple double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid typically involves multi-step organic reactions. The process begins with the preparation of the icosa chain, followed by the introduction of double bonds and fluorine atoms. Common reagents used in these reactions include halogenating agents, catalysts, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can replace the fluorine atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the effects of fluorinated fatty acids on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways and biological activities, making it a valuable tool for studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Difluoroheptadeca-5,8,11,14-tetraenoic acid
- 7,7-Difluorononadeca-5,8,11,14-tetraenoic acid
- 7,7-Difluoroeicosa-5,8,11,14-tetraenoic acid
Uniqueness
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to its specific chain length and the position of the fluorine atoms. This structural uniqueness can result in different chemical and biological properties compared to similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H30F2O2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
SVOXCZQGAVAPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)

![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)





![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
